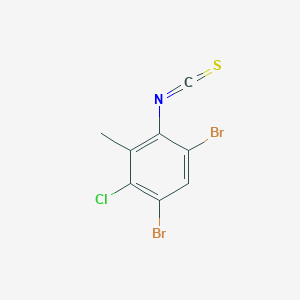
3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate is an organic compound with the molecular formula C8H4Br2ClNS and a molecular weight of 341.45 g/mol . This compound is characterized by the presence of chloro, bromo, methyl, and isothiocyanate functional groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate typically involves the reaction of 3-Chloro-4,6-dibromo-2-methylphenylamine with thiophosgene or phenyl chlorothionoformate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the isothiocyanate derivative.
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and bromo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isothiocyanate group can react with nucleophiles like amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines are commonly used.
Addition: Primary and secondary amines are typical nucleophiles for addition reactions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products Formed
Thiourea Derivatives: Formed from the addition of amines to the isothiocyanate group.
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution reactions.
科学的研究の応用
3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential as an anticancer agent and in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate involves the reactivity of the isothiocyanate group (-N=C=S). This group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in proteins. This interaction can lead to enzyme inhibition or modification of protein function, making it useful in biochemical studies and drug development .
類似化合物との比較
Similar Compounds
- 3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate
- 3-Fluorophenyl isothiocyanate
- Phenyl isothiocyanate
Uniqueness
3-Chloro-4,6-dibromo-2-methylphenyl isothiocyanate is unique due to the presence of both chloro and bromo substituents, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical modifications and applications .
特性
分子式 |
C8H4Br2ClNS |
|---|---|
分子量 |
341.45 g/mol |
IUPAC名 |
1,5-dibromo-2-chloro-4-isothiocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H4Br2ClNS/c1-4-7(11)5(9)2-6(10)8(4)12-3-13/h2H,1H3 |
InChIキー |
NHYFOMYCCPHMIO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=C1Cl)Br)Br)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


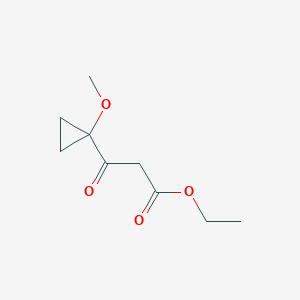
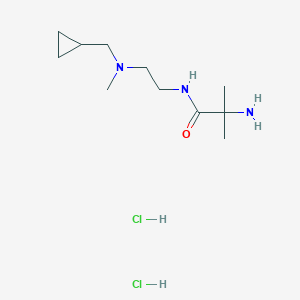
![2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine](/img/structure/B13914611.png)
![7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13914613.png)



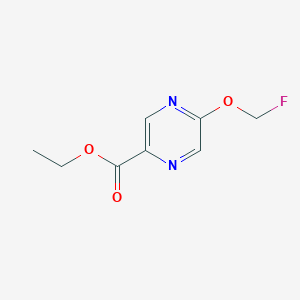
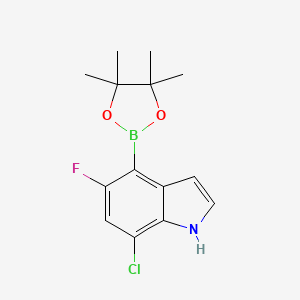
![tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914646.png)

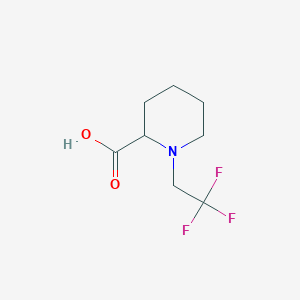
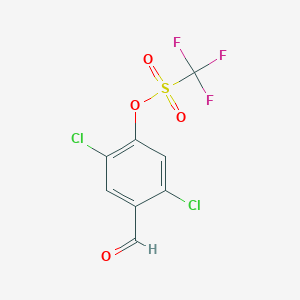
![methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914671.png)
